molecular formula C12H14N2O B1317403 1-(Cyclopropylcarbonyl)indolin-6-amine CAS No. 927996-96-1

1-(Cyclopropylcarbonyl)indolin-6-amine

Cat. No. B1317403
M. Wt: 202.25 g/mol
InChI Key: BDWQDPSPRYTBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-(Cyclopropylcarbonyl)indolin-6-amine consists of a cyclopropylcarbonyl group attached to the 1-position of an indolin-6-amine . The molecular formula is C12H14N2O, and the molecular weight is 202.25 g/mol .


Physical And Chemical Properties Analysis

1-(Cyclopropylcarbonyl)indolin-6-amine is a white to off-white solid with a molecular weight of 202.25 g/mol. It has a melting point of 149-151 °C, and a boiling point of 528.3±40.0 °C at 760 mmHg. It has moderate solubility in water and is stable under normal laboratory conditions.

Scientific Research Applications

Novel Derivatives and Chemical Reactions

  • A study by Nechaev and Cherkaev (2022) presented a method to synthesize novel indolizin-1-ol derivatives through the reaction of cyclopropenones with pyridines. This research explored the chemistry of these compounds, leading to the discovery of pseudo-cross-conjugated mesomeric betaines, demonstrating the complex chemistry and potential applications of cyclopropyl-containing indoles in synthesizing new chemical entities with unique properties Nechaev & Cherkaev, 2022.

Cyclization Reactions for Annulated Pyridine Derivatives

  • Ghavtadze, Fröhlich, and Würthwein (2010) explored the silver nitrate-induced cyclization reactions of N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines, resulting in annulated pyridine derivatives. This work demonstrates the potential of indoline derivatives in the synthesis of complex heterocyclic compounds, which are valuable in pharmaceutical chemistry Ghavtadze, Fröhlich, & Würthwein, 2010.

Aminobenzylation of Aldehydes

  • Wang et al. (2018) introduced a one-pot aminobenzylation of aldehydes using toluenes, providing rapid access to amines and subsequently to 2-aryl-substituted indoline derivatives. This method underscores the versatility of indoline-based compounds in synthesizing bioactive molecules with amine motifs, which are foundational in drug development Wang et al., 2018.

Synthesis of Spiro-Indoline Derivatives

  • Xie et al. (2004) developed a synthetic route to prepare 1′-H-spiro(indoline-3,4′-piperidine) derivatives, demonstrating the application of indoline compounds in creating spirocyclic structures, which are of interest in medicinal chemistry for their unique pharmacological properties Xie et al., 2004.

Lewis Acid-Catalyzed Ring-Opening

  • Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This methodology was applied in the enantioselective synthesis of compounds with potential as dual serotonin/norepinephrine reuptake inhibitors, showcasing the relevance of cyclopropyl-containing indolines in the development of therapeutic agents Lifchits & Charette, 2008.

Safety And Hazards

While specific safety data for 1-(Cyclopropylcarbonyl)indolin-6-amine is not available, general safety precautions for handling chemical substances should be followed. These include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

(6-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-10-4-3-8-5-6-14(11(8)7-10)12(15)9-1-2-9/h3-4,7,9H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWQDPSPRYTBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylcarbonyl)indolin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.